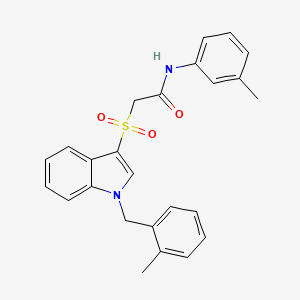

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-18-8-7-11-21(14-18)26-25(28)17-31(29,30)24-16-27(23-13-6-5-12-22(23)24)15-20-10-4-3-9-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZZNMHVICQIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the tolyl substituents. Key steps may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Attachment of Tolyl Groups: Tolyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted indoles or sulfonamides.

Scientific Research Applications

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The tolyl groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide

- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide

Uniqueness

The unique combination of the indole core, sulfonyl group, and m-tolyl substituent in 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is an organic molecule that integrates an indole moiety, a sulfonamide group, and a tolyl acetamide structure. This combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

The structural components of this compound include:

- Indole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial properties.

- Sulfonamide Group : Often associated with antibacterial activity and the inhibition of certain enzymes.

- Tolyl Acetamide : This segment may enhance lipophilicity, facilitating membrane permeability and biological interactions.

The biological activity of this compound is likely due to its interactions with specific molecular targets. The sulfonamide group can engage with active sites on enzymes, potentially inhibiting their function. The indole structure may also contribute to binding within hydrophobic pockets of proteins, enhancing specificity and affinity.

Biological Activities

Preliminary studies indicate that compounds similar to this one exhibit several biological activities:

- Anticancer Activity : Compounds with indole structures have shown promise in inhibiting cancer cell proliferation. For instance, related indole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential .

- Antimicrobial Properties : The sulfonamide component is known for its antibacterial effects, particularly against gram-positive bacteria. Similar compounds have been reported to display broad-spectrum antimicrobial activity.

Case Studies

Recent studies have evaluated the biological activity of related compounds:

- Indole Derivatives : A study on N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide revealed anticancer properties with an IC50 value of 26 µM against specific cancer cell lines .

- Benzimidazole Derivatives : Research on benzimidazole amidines indicated significant antiproliferative effects on non-small cell lung cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzyl Indole Sulfonamide | Indole ring, sulfonamide | Potential anticancer activity |

| Benzimidazole | Benzene fused with imidazole | Antimicrobial and anticancer activity |

| Isoxazole Derivatives | Isoxazole ring | Anti-inflammatory properties |

This table illustrates how structural features correlate with biological activities across different compounds.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Q & A

Basic Question: What are the critical steps and optimization strategies for synthesizing 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide?

Answer:

The synthesis involves multi-step organic reactions, including:

- Indole core functionalization : Sulfonylation at the 3-position of the indole ring using sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .

- Benzylation : Introduction of the 2-methylbenzyl group via nucleophilic substitution, requiring precise stoichiometry and inert atmosphere (argon/nitrogen) to prevent oxidation .

- Acetamide coupling : Condensation of the sulfonyl-indole intermediate with m-toluidine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure >95% purity .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) during structural elucidation?

Answer:

Contradictions often arise from dynamic molecular effects (e.g., rotational barriers, solvent interactions). Methodological approaches include:

- Experimental validation : Use high-field NMR (600 MHz) with 2D techniques (COSY, HSQC) to assign proton and carbon signals unambiguously .

- Computational alignment : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

- Cross-referencing : Compare with structurally analogous compounds (e.g., fluorobenzyl or chlorophenyl derivatives) to identify consistent spectral patterns .

Basic Question: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric assays (e.g., ATPase activity measurement) .

- Cytotoxicity screening : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .

Advanced Question: What strategies optimize sulfonylation reaction yields while minimizing by-products?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity but require strict moisture control .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer .

- Temperature modulation : Gradual warming from 0°C to room temperature reduces side reactions (e.g., over-sulfonylation) .

- By-product analysis : Employ LC-MS to identify impurities (e.g., disulfonyl derivatives) and adjust stoichiometry accordingly .

Basic Question: How to assess the purity and stability of this compound under storage conditions?

Answer:

- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ=254 nm .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via DSC/TGA for thermal decomposition patterns .

- Long-term storage : Store under nitrogen at −20°C in amber vials to prevent photodegradation and hydrolysis .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Systematic substitution : Synthesize derivatives with variations at the benzyl (e.g., 4-fluoro, 3-chloro) and acetamide (e.g., N-alkyl, aryl) groups .

- Computational docking : Use AutoDock Vina to predict binding modes against targets (e.g., COX-2 active site) and prioritize synthetic targets .

- In vitro validation : Compare IC50 values across derivatives to identify critical substituents (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Advanced Question: How to address discrepancies between in vitro and in vivo biological activity data?

Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., hepatic microsome assays) to explain reduced efficacy in vivo .

- Formulation optimization : Use nanoemulsions or liposomal encapsulation to improve solubility and tissue penetration .

- Target engagement assays : Employ PET imaging or Western blotting to verify target modulation in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.